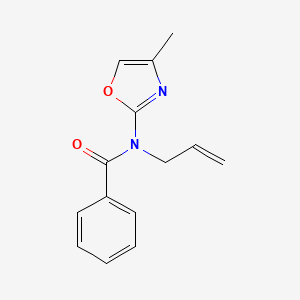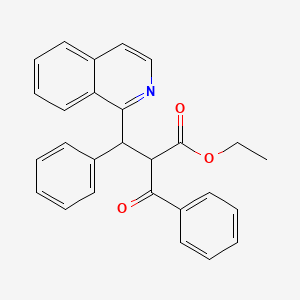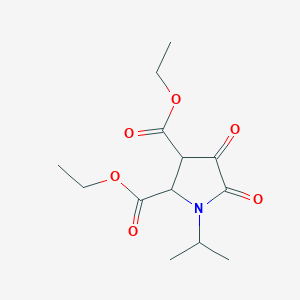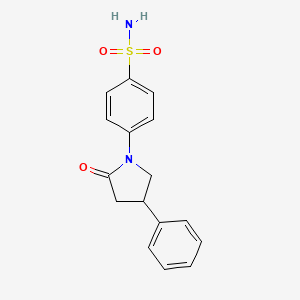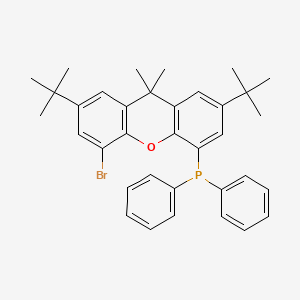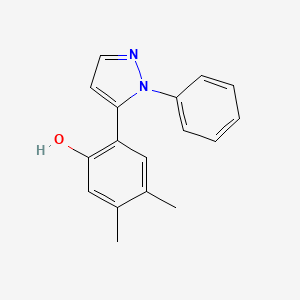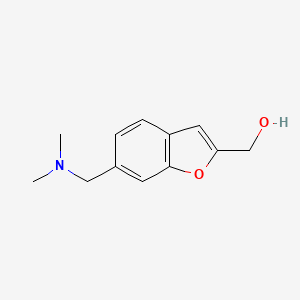
N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a quinoline moiety linked to a benzamide structure with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Quinoline Moiety: This can be achieved through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Ethyl Linker: The quinoline derivative can be alkylated using ethyl halides under basic conditions to introduce the ethyl linker.
Formation of the Benzamide Structure: The final step involves the reaction of the quinoline-ethyl derivative with 2-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide structure.
Substitution: The trifluoromethyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The quinoline moiety could interact with nucleic acids or proteins, while the trifluoromethyl group might enhance binding affinity or metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Quinolin-4-yl)ethyl)benzamide: Lacks the trifluoromethyl group.
N-(2-(Pyridin-4-yl)ethyl)-2-(trifluoromethyl)benzamide: Has a pyridine instead of a quinoline moiety.
N-(2-(Quinolin-4-yl)ethyl)-2-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(2-(Quinolin-4-yl)ethyl)-2-(trifluoromethyl)benzamide may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
920537-70-8 |
|---|---|
Molekularformel |
C19H15F3N2O |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
N-(2-quinolin-4-ylethyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H15F3N2O/c20-19(21,22)16-7-3-1-6-15(16)18(25)24-12-10-13-9-11-23-17-8-4-2-5-14(13)17/h1-9,11H,10,12H2,(H,24,25) |
InChI-Schlüssel |
GTJMIIOLLVRUAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
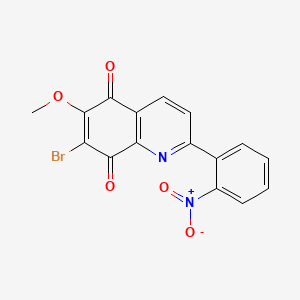
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
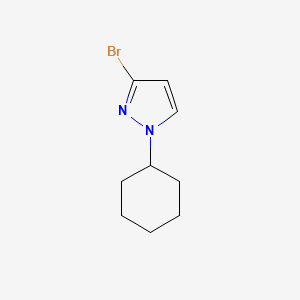

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
